3-fluoro-N-(2-methylpropyl)benzamide
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Overview
Description
3-fluoro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C10H12FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and an N-(2-methylpropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methylpropyl)benzamide typically involves the reaction of 3-fluorobenzoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluorobenzoic acid or other oxidized derivatives.
Reduction: Formation of 3-fluoro-N-(2-methylpropyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(2-methylpropyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
3-fluoro-N-(2-methylpropyl)benzamide can be compared with other similar compounds, such as:
- 3-Fluoro-N-(2-propynyl)benzamide
- 3-Fluoro-N-(4-methoxyphenyl)benzamide
- 3-Fluoro-N-(3-methoxyphenyl)benzamide
These compounds share structural similarities but differ in the substituents attached to the benzene ring or the amide nitrogen
Properties
CAS No. |
64181-34-6 |
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Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-fluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H14FNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
GWVXRPGYQSFSML-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)F |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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